3-(Aminomethyl)-2-(thiophen-2-yl)pentan-2-ol
Description
3-(Aminomethyl)-2-(thiophen-2-yl)pentan-2-ol is a synthetic organic compound featuring a pentanol backbone substituted with an aminomethyl group and a thiophen-2-yl ring. This compound is categorized under 5-membered heterocycles and is primarily used in research settings, though its commercial availability is currently discontinued .
Properties
Molecular Formula |
C10H17NOS |
|---|---|
Molecular Weight |
199.32 g/mol |
IUPAC Name |
3-(aminomethyl)-2-thiophen-2-ylpentan-2-ol |
InChI |
InChI=1S/C10H17NOS/c1-3-8(7-11)10(2,12)9-5-4-6-13-9/h4-6,8,12H,3,7,11H2,1-2H3 |
InChI Key |
WPEBMTGAGISSQN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN)C(C)(C1=CC=CS1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s structure can be compared to alcohols, amines, and heterocyclic analogs. Key comparisons include:
Table 1: Structural and Functional Group Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| 3-(Aminomethyl)-2-(thiophen-2-yl)pentan-2-ol | C₁₀H₁₇NOS | 215.31 | Thiophen-2-yl, aminomethyl, hydroxyl |
| 3-Methyl-2-pentanol | C₆H₁₄O | 102.17 | Hydroxyl, methyl branch |
| 5-(2,2,3-Trimethyl-cyclopentenyl)-3-methylpentan-2-ol | C₁₄H₂₆O | 210.36 | Cyclopentenyl, hydroxyl |
| (E)-N-[3-(Methylamino)propyl]-3-(thiophen-2-yl)prop-2-enamide | C₁₂H₁₆N₂OS | 236.33 | Thiophen-2-yl, amide, methylamino |
Key Observations :
- The aminomethyl group increases polarity compared to simpler alcohols (e.g., 3-methyl-2-pentanol), likely improving solubility in polar solvents .
Physicochemical Properties
Table 2: Physicochemical Comparison
| Compound Name | Solubility | Boiling Point (°C) | logP (Predicted) |
|---|---|---|---|
| This compound | Not reported | Not available | ~1.5 (estimated) |
| 3-Methyl-2-pentanol | Water-soluble | 132–134 | 1.44 |
| 5-(2,2,3-Trimethyl-cyclopentenyl)-3-methylpentan-2-ol | Low (hydrophobic) | ~250 | 3.8 |
| (E)-N-[3-(Methylamino)propyl]-3-(thiophen-2-yl)prop-2-enamide | Moderate in DMSO | Not available | 1.2 |
Key Findings :
- The target compound’s aminomethyl group may enhance aqueous solubility relative to cyclopentenyl-substituted analogs (e.g., 5-(2,2,3-Trimethyl-cyclopentenyl)-3-methylpentan-2-ol), which are more hydrophobic .
- Thiophene-containing compounds generally exhibit lower logP values than purely aliphatic alcohols due to heterocyclic polarity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
